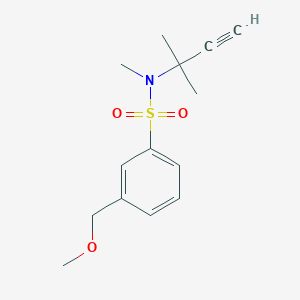
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide, also known as FMMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in cell proliferation and inflammation. It may also affect the expression of various genes that are involved in these processes.
Biochemical and Physiological Effects:
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as COX-2, which is involved in inflammation. It has also been shown to induce cell death in cancer cells. In vivo studies have shown that 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can reduce inflammation and pain in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize, and can be obtained in high yields. It has also been shown to have low toxicity in animal models. However, there are also limitations to its use in lab experiments. It is not water-soluble, which can make it difficult to administer to animals. It also has a short half-life, which can limit its effectiveness.
Orientations Futures
There are several future directions for research on 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as arthritis. Additional studies are needed to determine its mechanism of action and effectiveness in animal models. Finally, further research is needed to optimize the synthesis method for 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide, and to develop new derivatives with improved properties.
Méthodes De Synthèse
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can be synthesized through a multistep process involving several chemical reactions. The starting material for the synthesis is 4-fluoro-3-methoxyaniline, which undergoes a series of reactions to form the final product. The synthesis method involves the use of various reagents and solvents, and requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been investigated for its anti-inflammatory, analgesic, and anti-tumor effects. In vitro studies have shown that 4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide can inhibit the growth of cancer cells and induce cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-fluoro-3-methoxy-N-methyl-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-6-13(2,3)15(4)19(16,17)10-7-8-11(14)12(9-10)18-5/h1,7-9H,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDPPPBQUNCYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N(C)S(=O)(=O)C1=CC(=C(C=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7680118.png)
![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline](/img/structure/B7680126.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]benzonitrile](/img/structure/B7680140.png)
![3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
![7-Chloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-fluoro-1,3-benzoxazole](/img/structure/B7680142.png)
![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide](/img/structure/B7680153.png)

![2-methoxy-N-[(6-methoxypyridin-2-yl)methyl]-N,5-dimethylbenzenesulfonamide](/img/structure/B7680165.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)


![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)

